Ethyl (2-hydroxyphenyl)acetate
Description
Structural Context within Phenolic Compounds
Phenolic compounds are a major class of plant secondary metabolites characterized by the presence of at least one aromatic ring with one or more hydroxyl groups attached. numberanalytics.comchemistnotes.com This structural feature is the foundation for a vast array of molecules with varying complexity and biological function. google.com The classification of phenolic compounds is based on their carbon skeleton and includes simple phenols, phenolic acids, flavonoids, tannins, and coumarins. chemistnotes.com Phenolic acids, for instance, contain a carboxylic acid function in addition to the phenol (B47542) group. numberanalytics.com
Ethyl (2-hydroxyphenyl)acetate (B1239127) fits within this classification as a derivative of a phenolic acid. Its core structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group at the ortho-position (position 2) and an ethyl acetate (B1210297) group (-CH₂COOCH₂CH₃). nih.govcymitquimica.com It is the ethyl ester of (2-hydroxyphenyl)acetic acid. scbt.com The presence of the phenolic hydroxyl group imparts acidic properties and potential antioxidant capabilities, characteristic of many phenols, while the ethyl ester group provides a site for reactions such as hydrolysis and amidation. smolecule.comresearchgate.net
Table 1: Chemical Properties of Ethyl (2-hydroxyphenyl)acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₃ nih.gov |
| Molecular Weight | 180.20 g/mol nih.gov |
| IUPAC Name | ethyl 2-(2-hydroxyphenyl)acetate nih.gov |
| CAS Number | 41873-65-8 nih.gov |
| Appearance | Neat cymitquimica.com |
| Canonical SMILES | CCOC(=O)CC1=CC=CC=C1O achemblock.com |
| InChI Key | XSQNCPBUMOVJTL-UHFFFAOYSA-N |
Significance in Medicinal Chemistry and Organic Synthesis
The significance of this compound stems from its utility as a foundational molecule, or building block, in the synthesis of novel compounds for medicinal and industrial applications. scbt.comcymitquimica.com While research on the specific biological activities of this compound itself is limited, its structural motifs are present in many biologically active molecules, making it an important precursor. tandfonline.com
In medicinal chemistry , phenolic compounds are widely investigated for their potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities. google.comnih.gov this compound serves as a scaffold for developing new therapeutic agents. Researchers synthesize derivatives by modifying its core structure to explore and optimize biological activity. For example, the synthesis of N-alkyl-N-[1-(2-hydroxyphenyl)ethyl]amines, which are precursors to biologically active 1,3-dihydrobenzoxazine derivatives, highlights the value of the (2-hydroxyphenyl)ethyl moiety. tandfonline.com Furthermore, derivatives incorporating heterocyclic systems like thiadiazoles and triazoles, which can be synthesized from precursors related to this compound, have shown a range of biological activities, including antifungal and anticonvulsant properties. mdpi.com The synthesis of various hydrazone derivatives has also been explored, with some demonstrating significant antibacterial and α-glucosidase inhibitory activities, suggesting potential applications in managing bacterial infections and type-2 diabetes. bioline.org.br
In organic synthesis , this compound is a valuable intermediate. smolecule.com The hydroxyl and ester functional groups allow for sequential or selective reactions to build molecular complexity. A particularly notable application is in the synthesis of coumarins, a class of benzopyran-2-one compounds known for their broad spectrum of biological activities. mdpi.com The (2-hydroxyphenyl)acetic acid structure is a key component in several coumarin (B35378) synthesis pathways, such as the Pechmann reaction or Knoevenagel condensation, where it or its derivatives can undergo cyclization to form the characteristic coumarin ring system. mdpi.comresearchgate.net The ability to use this compound to create diverse libraries of coumarins and other heterocyclic systems, such as 1,3,4-oxadiazoles, underscores its importance as a versatile tool for synthetic chemists. nih.govuobaghdad.edu.iq
Table 2: Research Findings on Derivatives of (2-hydroxyphenyl)acetate and Related Structures
| Derivative Class | Synthetic Approach | Investigated Biological Activity |
|---|---|---|
| N-Alkyl-N-[1-(2-hydroxyphenyl)ethyl]amines | Reduction of corresponding Schiff bases. tandfonline.com | Antifungal and insecticidal activities. tandfonline.com |
| Hydrazone Derivatives | Reaction of carboxylate derivatives with hydrazine (B178648), followed by condensation with aromatic aldehydes. bioline.org.br | Antibacterial and α-glucosidase inhibition. bioline.org.br |
| Coumarin-3-Carboxamides | Peptide coupling of coumarin-3-carboxylic acid (derived from salicylaldehyde) with amino acids. nih.gov | Anti-cancer (VEGFR2 and Topoisomerase II inhibition). nih.gov |
| 1,3,4-Oxadiazole (B1194373) Derivatives | Multi-step synthesis starting from 2-hydroxybenzohydrazide, followed by cyclization and further modifications. uobaghdad.edu.iq | Antioxidant activity. uobaghdad.edu.iq |
| 1,2,4-Triazole and Thiadiazole Derivatives | Synthesis from ethyl 2-(2-pyridylacetate) via thiosemicarbazide (B42300) intermediates. mdpi.com | Antifungal, anticonvulsant, anti-HIV. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRBBJJVAIWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194656 | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41873-65-8 | |
| Record name | 2-(2-Hydroxyphenyl)acetic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41873-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041873658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (2-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL (2-HYDROXYPHENYL)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4552GDG26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl 2 Hydroxyphenyl Acetate
Direct Esterification Approaches
Direct esterification is a fundamental and widely used method for producing Ethyl (2-hydroxyphenyl)acetate (B1239127). This approach involves the reaction of (2-hydroxyphenyl)acetic acid with ethanol (B145695) in the presence of an acid catalyst.
The reaction mechanism proceeds via protonation of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the oxygen atom of the ethanol molecule performs a nucleophilic attack on this activated carbonyl carbon. The elimination of a water molecule, driven by the reaction conditions, leads to the formation of the final ester product. To maximize the yield, the equilibrium of the reaction is often shifted towards the product side by removing the water formed during the reaction, for instance, by using molecular sieves or azeotropic distillation.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). While effective, strong acids like H₂SO₄ can sometimes lead to side reactions, such as the oxidation of the sensitive hydroxyl group on the phenyl ring. Milder catalysts like PTSA can offer a reduction in these side reactions. For example, refluxing 2-(3-hydroxyphenyl)acetic acid with ethanol and sulfuric acid for six hours has been reported to achieve a 95% yield after neutralization and extraction.
Table 1: Conditions for Direct Esterification
| Reactants | Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|
| (2-hydroxyphenyl)acetic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | High |
Note: This table represents typical conditions and yields may vary based on specific experimental parameters.
Synthesis through Alkali Metal Hydroxide (B78521) Method
An alternative route to (2-hydroxyphenyl)acetic acid and its subsequent esterification involves the use of an alkali metal hydroxide. This method is particularly useful when starting from halogenated precursors, such as (2-chlorophenyl)acetic acid. The process comprises treating the halogenated starting material with a strong base like sodium hydroxide (NaOH) or potassium hydroxide in an organic solvent at high temperatures. google.com
A copper salt, such as copper sulfate (B86663) or copper oxide, is typically required as a catalyst to facilitate the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. google.comevitachem.com The reaction is generally conducted at temperatures above 130°C, often in the range of 160°C to 220°C, in a high-boiling point inert hydrocarbon solvent. google.com
Following the formation of the sodium or potassium salt of (2-hydroxyphenyl)acetic acid, the reaction mixture is cooled and acidified with a strong acid (e.g., sulfuric acid) to yield the free acid. The crude (2-hydroxyphenyl)acetic acid can then be isolated and purified, or in some "one-pot" procedures, directly esterified without isolation. evitachem.comgoogle.com In a one-pot synthesis, after acidification, an alcohol (e.g., methanol) and an organic solvent are added, and the mixture is refluxed to produce the corresponding ester, such as methyl 2-(2-hydroxyphenyl)acetate, with reported yields exceeding 90%. google.com
Table 2: Typical Reaction Parameters for the Alkali Metal Hydroxide Method
| Starting Material | Base | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| (2-chlorophenyl)acetic acid | Sodium Hydroxide | Copper Sulfate | Inert Hydrocarbon | 160-220°C | (2-hydroxyphenyl)acetic acid |
Note: The final product of the initial step is the corresponding carboxylic acid, which is then esterified.
Preparation within Ionic Liquid Frameworks
The use of ionic liquids (ILs) as both solvents and catalysts represents a more contemporary and "green" approach to chemical synthesis. Ionic liquids are salts with low melting points that offer unique properties such as low vapor pressure, high thermal stability, and tunable solvency.
In the context of ester synthesis, specific ionic liquids can facilitate reactions by providing a polar environment that stabilizes charged intermediates. For instance, imidazolium-based ionic liquids have been employed in various organic transformations. researchgate.net A cost-effective ionic liquid, tri-(2-hydroxyethyl) ammonium (B1175870) acetate (B1210297), has been synthesized and used as both a solvent and catalyst for one-pot three-component condensation reactions, demonstrating the potential of ILs in simplifying reaction procedures and promoting environmentally friendly conditions. tandfonline.com
For a reaction analogous to the synthesis of Ethyl (2-hydroxyphenyl)acetate, an ionic liquid like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) could be added to a mixture of the carboxylic acid and ethanol. ajgreenchem.com The reaction could be stirred at an elevated temperature (e.g., 80°C) for a short duration. ajgreenchem.com The ionic liquid can often be recovered from the aqueous phase after the reaction and reused, which adds to the economic and environmental benefits of this methodology.
Derivatization Pathways and Related Synthetic Strategies
This compound serves as a versatile building block for the synthesis of more complex molecules and heterocyclic systems. The following sections describe the synthesis of several derivatives where the core structure is related to or derived from this compound.
This synthetic pathway illustrates the construction of a 1,3,4-oxadiazole (B1194373) ring system starting from a derivative of salicylic (B10762653) acid. The key intermediate, Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate, is formed through a multi-step sequence.
Hydrazide Formation: The synthesis begins with the reaction of a salicylic acid ester, such as benzyl (B1604629) salicylate, with hydrazine (B178648) hydrate (B1144303) to form 2-hydroxybenzohydrazide. uobaghdad.edu.iqrdd.edu.iq
Oxadiazole Ring Formation: The resulting hydrazide is then treated with carbon disulfide in the presence of potassium hydroxide and ethanol. This reaction leads to the cyclization and formation of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol. uobaghdad.edu.iqrdd.edu.iq
Thioacetate Addition: The final step involves the reaction of the mercapto-oxadiazole intermediate with ethyl chloroacetate (B1199739) in an alkaline medium. uobaghdad.edu.iqrdd.edu.iq The thiol group acts as a nucleophile, displacing the chloride ion from ethyl chloroacetate to yield the target product, Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iqrdd.edu.iq
The resulting compound can be further reacted, for example with hydrazine hydrate, to create acetohydrazide derivatives, which are precursors for Schiff's bases. uobaghdad.edu.iqrdd.edu.iq
The synthesis of highly substituted β-lactams (2-azetidinones) can be accomplished through a Mannich-type addition reaction. This specific method involves the addition of air-stable ethyl(trimethylsilyl)acetate derivatives to N-(2-hydroxyphenyl)aldimine sodium salts. thieme-connect.comresearchgate.net
The reaction is typically carried out in a mixture of solvents, such as tetrahydrofuran (B95107) (THF) and ethyl cyanide (EtCN). thieme-connect.com The process yields β-lactams with moderate to good yields and can exhibit diastereoselectivity, with reported diastereomeric ratios of up to 78:22. thieme-connect.com An interesting aspect of this synthesis is that the reactivity of the N-(2-hydroxyphenyl)aldimine can be altered by changing the co-solvent. For instance, substituting ethyl cyanide with methyl cyanide (MeCN) can lead to a different product, specifically the cyanomethylated addition product, instead of the β-lactam. thieme-connect.com This highlights the sensitive control that solvent choice can exert on the reaction outcome.
Table 3: Synthesis of Substituted β-Lactams
| Reactants | Reagent | Solvent System | Key Outcome |
|---|---|---|---|
| N-(2-Hydroxyphenyl)aldimine sodium salt | Ethyl(trimethylsilyl)acetate derivative | THF-EtCN | Formation of β-lactam |
Source: Gembus, V. et al. thieme-connect.com
This compound is a structurally related isomer and an important intermediate for various pharmaceutically active compounds. Its synthesis is typically achieved through the reduction of a corresponding nitro-substituted precursor.
According to reported procedures, the synthesis starts with a nitrophenylacetate derivative. researchgate.net The reduction of the nitro group to an amino group is carried out using reduced iron powder in the presence of ammonium chloride. researchgate.net This method is a common and effective way to selectively reduce nitro groups without affecting other functional groups like the ester or the phenolic hydroxyl. The final product, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, can be purified and crystallized from a solvent mixture such as petroleum ether and ethyl acetate to obtain colorless blocks suitable for further use or analysis. researchgate.net
Synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic Acid as a Drug Metabolite
The synthesis commences with the methylation of both the hydroxyl and carboxylic acid groups of 2-hydroxyphenylacetic acid using diazomethane, which proceeds with a near-quantitative 99% yield. mdpi.com The subsequent steps involve a Rieche formylation, an Aldol-type condensation, reduction of a double bond and a nitro group, and finally, a simultaneous hydrolysis and demethylation to yield the target compound. mdpi.com
The final step, which involves treating the precursor with a hydrobromic acid solution, results in the desired 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid in a 50% yield for that step. mdpi.com
Table 1: Key Steps in the Synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic Acid
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Methylation | Diazomethane (CH₂N₂) | 99% |
| 2 | Formylation | Rieche formylation | - |
| 3 | Condensation | Aldol-type | - |
| 4 | Reduction | NaBH₄ | - |
| 5 | Reduction | Trichlorosilane, DIPEA | - |
| 6 | Hydrolysis & Demethylation | Hydrobromic acid (HBr) | 50% |
Biosynthetic Approaches for Esters of Phenolic Compounds
Biosynthetic methods provide an environmentally friendly alternative to conventional chemical synthesis for producing esters of phenolic compounds. mdpi.com These enzymatic reactions are conducted under milder conditions and often generate fewer by-products. mdpi.com
One approach utilizes whole-cell biocatalysts. For example, the biomass of the yeast Yarrowia lipolytica has been employed to catalyze the synthesis of various phenolic esters. mdpi.comresearchgate.net This biocatalyst has shown effectiveness in both the esterification of phenolic acids and the transesterification of phenolic alcohols. mdpi.comresearchgate.net In one study, Y. lipolytica biomass catalyzed the esterification of 3-phenylpropanoic acid with ethanol, achieving a 95% conversion after 24 hours. mdpi.com However, the conversion rates for other acids like phenylacetic acid and 4-hydroxyphenylacetic acid were significantly lower. mdpi.com For the transesterification of aromatic alcohols such as 2-phenylethanol (B73330) and tyrosol with vinyl acetate, conversions ranged from 27% to 63% after 24 hours. mdpi.com
Isolated enzymes are also widely used. Immobilized lipase (B570770) B from Candida antarctica (CALB) is an effective biocatalyst for producing esters. mdpi.com It has been used to synthesize hexanoic acid esters of various aromatic alcohols, including 4-hydroxybenzyl alcohol and vanillyl alcohol, with conversion yields ranging from 50% to 80%. mdpi.com The modification of phenolic compounds through esterification can enhance their properties, such as improving solubility in lipids and increasing their applicability in the food and cosmetics industries. mdpi.commdpi.com
Table 2: Examples of Biocatalytic Synthesis of Phenolic Esters
| Biocatalyst | Reaction Type | Substrates | Product Example | Conversion/Yield |
|---|---|---|---|---|
| Yarrowia lipolytica (whole-cell) | Esterification | 3-Phenylpropanoic acid, Ethanol | Ethyl 3-phenylpropanoate | 95% conversion mdpi.com |
| Yarrowia lipolytica (whole-cell) | Transesterification | Tyrosol, Vinyl acetate | Tyrosol acetate | 27-63% conversion mdpi.com |
| Candida antarctica Lipase B (CALB) | Esterification | 4-Hydroxybenzyl alcohol, Hexanoic acid | 4-Hydroxybenzyl hexanoate | 50-80% yield mdpi.com |
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate (B8703473) and its Analogues
The synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), a component identified from Rhodiola crenulata, has been reported. mdpi.comdntb.gov.ua The synthetic process involves the protection of hydroxyl groups, esterification, and subsequent deprotection.
The synthesis begins with the protection of the phenolic hydroxyl group of 4-(2-hydroxyethyl)phenol and the hydroxyl groups of 3,4,5-trihydroxybenzoic acid (gallic acid) using benzyl bromide. mdpi.com The protected intermediates, 2-[4-(benzyloxy)phenyl]ethanol and methyl 3,4,5-tris(benzyloxy)benzoate, are then prepared. mdpi.com
The key esterification step involves reacting 2-[4-(benzyloxy)phenyl]ethanol with 3,4,5-tris(benzyloxy)benzoic acid. mdpi.com This reaction is carried out in tetrahydrofuran (THF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, yielding the protected ester in 54% yield. mdpi.com The final step is a deprotection reaction, where the benzyl protecting groups are removed via hydrogenation over a palladium on carbon (Pd/C) catalyst, affording the final product, HETB, as a white solid with a 78% yield for this step. mdpi.comresearchgate.net
Table 3: Synthetic Steps for 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate (HETB)
| Step | Description | Key Reagents | Solvent | Yield |
|---|---|---|---|---|
| 1 | Protection | Benzyl bromide, K₂CO₃ | Acetone | 99% (for methyl 3,4,5-tris(benzyloxy)benzoate) mdpi.com |
| 2 | Esterification | DCC, DMAP, Et₃N | THF | 54% mdpi.com |
Synthesis of Allyl Ethers of Ethyl 2-chloro-2-(2-hydroxyphenylhydrazono)acetate
Allyl ethers of ethyl 2-chloro-2-(2-hydroxyphenylhydrazono)acetate serve as important intermediates in the synthesis of heterocyclic compounds like 4H-1,3,4-benzoxadiazines. acs.orgacs.org The synthesis involves the preparation of the starting hydrazonoacetate followed by its O-alkylation with an allyl halide.
The parent compound, ethyl 2-chloro-2-(2-hydroxyphenylhydrazono)acetate, is prepared first. The subsequent reaction to form the allyl ether is achieved by treating this precursor with an appropriate allyl halide. acs.org While specific yields for the etherification step are not detailed in the provided context, the resulting allyl ethers are noted to undergo thermal rearrangement (Claisen rearrangement) upon heating, which leads to the formation of cyclization products in high yields (90-95%). acs.org These cyclized compounds are derivatives of 4H-1,3,4-benzoxadiazine. acs.orgacs.org The synthesis of related hydrazonyl halides, such as ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate, involves the reaction of a diazonium salt with a β-keto ester derivative, yielding the product in good yields (e.g., 80%). nih.gov
Table 4: General Scheme for Synthesis and Reaction of Allyl Ethers
| Step | Reaction | Description |
|---|---|---|
| 1 | O-Alkylation | Reaction of ethyl 2-chloro-2-(2-hydroxyphenylhydrazono)acetate with an allyl halide. acs.org |
| 2 | Thermal Rearrangement | The formed allyl ether undergoes Claisen rearrangement upon heating. acs.org |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For ethyl (2-hydroxyphenyl)acetate (B1239127), ¹H and ¹³C NMR are fundamental for confirming its structure, while 2D NMR techniques offer deeper insights into the connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of ethyl (2-hydroxyphenyl)acetate, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the ethyl ester group are observed.
The aromatic protons typically appear as a complex multiplet in the region of δ 6.8-7.4 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzene (B151609) ring. The methylene protons adjacent to the carbonyl group of the ester and the aromatic ring resonate as a singlet at approximately δ 3.6 ppm. The ethyl group of the ester gives rise to a quartet at around δ 4.1 ppm (for the -CH2- group) and a triplet at approximately δ 1.2 ppm (for the -CH3 group), resulting from spin-spin coupling.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.8-7.4 | Multiplet | - |
| -CH₂- (acetate) | ~3.6 | Singlet | - |
| -O-CH₂- (ethyl) | ~4.1 | Quartet | ~7.1 |
| -CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom.
The carbonyl carbon of the ester group is typically observed downfield, around δ 171-172 ppm. The carbons of the aromatic ring appear in the range of δ 115-156 ppm, with the carbon bearing the hydroxyl group resonating at the lower end of this range and the carbon attached to the acetate group at the higher end. The methylene carbon of the acetate group shows a signal around δ 41-44 ppm. The carbons of the ethyl ester group are found at approximately δ 61 ppm (-O-CH₂-) and δ 14 ppm (-CH₃).
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ester) | ~171.0 - 172.0 |
| C-OH (aromatic) | ~155.0 - 156.0 |
| C-CH₂ (aromatic) | ~126.0 - 127.0 |
| Aromatic CH | ~115.0 - 131.0 |
| -O-CH₂- (ethyl) | ~61.0 |
| -CH₂- (acetate) | ~41.0 - 44.0 |
| -CH₃ (ethyl) | ~14.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of atoms within this compound.
A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.orglibretexts.org For this compound, cross-peaks would be observed between the aromatic protons that are adjacent to each other, and crucially, between the quartet and triplet of the ethyl group, confirming their connectivity. huji.ac.illibretexts.org
An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For example, the singlet at δ 3.6 ppm in the ¹H NMR spectrum would correlate with the carbon signal around δ 41-44 ppm in the ¹³C NMR spectrum, confirming it as the methylene group of the acetate moiety.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component. researchgate.net This technique is well-suited for the analysis of volatile compounds like this compound. researchgate.netresearchgate.netresearchgate.net
In a typical GC-MS analysis, this compound would be introduced into the GC, where it would travel through a column and be separated from other components based on its boiling point and interactions with the column's stationary phase. Upon exiting the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then detected. The NIST WebBook provides mass spectral data for this compound, showing its fragmentation pattern under electron ionization. nist.gov The fragmentation pattern is a unique fingerprint that can be used for identification. nist.gov For instance, the analysis of ethyl acetate extracts of various biological samples often employs GC-MS to identify volatile and semi-volatile compounds. researchgate.netresearchgate.netresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile molecules. nih.govscielo.brjapsonline.comlongdom.orgresearchgate.net It is often coupled with liquid chromatography (LC-ESI-MS). nih.govlongdom.orgresearchgate.net While GC-MS is suitable for this compound, ESI-MS can also be employed, especially when analyzing it within a complex matrix of other phenolic compounds. nih.govscielo.brjapsonline.comlongdom.orgresearchgate.net
In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are formed directly from the solution phase. This gentle ionization process often results in a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which directly provides the molecular weight of the compound. Further fragmentation can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to obtain structural information. nih.govamazonaws.com This technique is widely used for the analysis of phenolic compounds in various natural extracts. nih.govscielo.brjapsonline.comlongdom.orgresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Analysis of the spectrum confirms the presence of the hydroxyl (-OH), ester carbonyl (C=O), and aromatic (C=C) groups.
Key vibrational frequencies observed in the FTIR spectrum of this compound provide a molecular fingerprint. semanticscholar.org The broad absorption band for the hydroxyl group is a prominent feature, while the sharp, strong peak for the carbonyl group of the ester is also easily identifiable. semanticscholar.org IR spectra are typically recorded using methods like Attenuated Total Reflectance (ATR) or by preparing KBr pellets of the sample. semanticscholar.orgrsc.org
Table 1: Characteristic FTIR Absorption Bands for this compound semanticscholar.org
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 2931 | C-H (in ethyl group) | Stretching |
| 1642 | C=O (ester) | Stretching |
| 1535 | C=C (aromatic ring) | Stretching |
| 1412 | C-H | Bending |
| 1228 | C-O (ester) | Stretching |
| 1058 | C-O | Stretching |
| 914 | C-H (aromatic) | Out-of-plane Bending |
| 730 | C-H (aromatic) | Out-of-plane Bending |
Source: Compiled from research data. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules that possess chromophores. In this compound, the substituted benzene ring acts as a chromophore, absorbing light in the UV region. The technique is useful for quantitative analysis and for providing information about the conjugated systems within the molecule.
UV-Vis spectra are recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or ethyl acetate, and measuring its absorbance at different wavelengths. researchgate.netscielo.br For related phenolic compounds, the maximum absorption wavelengths (λmax) are typically observed in the range of 250-375 nm. scielo.brresearchgate.net The spectrum of this compound is characterized by absorption bands resulting from π → π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the ring.
X-ray Diffraction and Crystallography for Structural Determination
In studies of complex acridine (B1665455) derivatives incorporating the (2-hydroxyphenyl)acetate group, X-ray diffraction analysis has provided invaluable insights. iucr.orgnih.gov It confirms the molecular connectivity and reveals detailed conformational features, such as the dihedral angles between the phenyl ring and other parts of the molecule. nih.gov A crucial finding in these related structures is the presence of a stabilizing intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of a nearby carbonyl group, forming a stable ring motif. iucr.orgnih.gov This type of analysis provides unambiguous proof of structure and stereochemistry.
Table 2: Crystallographic Data for a Derivative Containing the (2-hydroxyphenyl)acetate Moiety iucr.org
| Parameter | Value |
|---|---|
| Compound | Ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-dodecahydroacridin-10-yl]acetate |
| Molecular Formula | C₂₇H₃₃NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Feature | Intramolecular O—H⋯O hydrogen bond stabilizing the conformation. |
Source: Compiled from crystallographic studies. iucr.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of modern chemical research, essential for separating, identifying, and purifying compounds from reaction mixtures. For this compound, various chromatographic methods are used to monitor reaction progress, assess purity, and isolate the final product. tandfonline.com
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used for the analysis and purification of this compound. sielc.comsielc.com Reversed-phase (RP) HPLC is a common mode employed for this compound, where a non-polar stationary phase is used with a polar mobile phase. sielc.com
The method allows for the separation of the target compound from starting materials, by-products, and other impurities with high resolution. sielc.com The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantification. HPLC methods developed for this compound are often scalable, enabling their use in preparative separations to isolate highly pure material. sielc.comsielc.com
Table 3: Example HPLC Method for this compound Analysis sielc.comsielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV, Mass Spectrometry (MS) |
| Note | For MS-compatible applications, phosphoric acid is replaced with formic acid. sielc.comsielc.com |
Source: Based on analytical methods developed for the compound. sielc.comsielc.com
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively to monitor the progress of chemical reactions and to quickly assess the purity of a sample. tandfonline.comlibretexts.org For the synthesis of this compound, TLC is used to determine when the starting materials have been completely consumed. nih.gov
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel 60 F₂₅₄. tandfonline.com The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. tandfonline.comprotocols.io The ratio of these solvents is adjusted to achieve optimal separation. libretexts.org After development, the separated spots are visualized, commonly under UV light, which makes the aromatic compound visible as a dark spot on the fluorescent background. tandfonline.com
Column chromatography is the primary technique for purifying this compound on a preparative scale following its synthesis. rsc.orgtandfonline.com This method involves packing a glass column with a stationary phase, most commonly silica gel. tandfonline.comwiley-vch.de
The crude product mixture is loaded onto the top of the column, and a solvent system (eluent), similar to that used in TLC, is passed through the column. semanticscholar.org Typically, a gradient elution is performed, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity by adding a polar solvent (e.g., ethyl acetate). tandfonline.comgoogle.com This process allows the components of the mixture to separate based on their differing affinities for the stationary and mobile phases, enabling the collection of the pure this compound in fractions. tandfonline.com
Investigations into Biological Activities and Pharmacological Potential
Antioxidant Activity and Oxidative Stress Modulation
The antioxidant properties of Ethyl (2-hydroxyphenyl)acetate (B1239127) and related compounds are a significant area of research. The phenolic hydroxyl group in its structure is believed to contribute to its ability to scavenge free radicals and mitigate oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. scielo.brnih.gov
Studies on various extracts containing phenolic compounds have demonstrated significant antioxidant activity. For example, ethyl acetate (B1210297) extracts of the marine algae Nannochloropsis oculata and Gracilaria gracilis showed high levels of total phenols and flavonoids and exhibited significant antioxidant activity in vitro. scielo.br Specifically, the ethyl acetate extract of N. oculata demonstrated a strong capacity for iron chelation, nitric oxide scavenging, and DPPH free radical scavenging. scielo.br Similarly, ethyl acetate extracts of Cichorium glandulosum have been shown to alleviate oxidative stress in a mouse model of alcoholic liver disease by activating the P21/Nrf2/HO-1 pathway. mdpi.com This extract was found to increase the levels of total antioxidant capacity (T-AOC) and total superoxide (B77818) dismutase (T-SOD) while lowering malondialdehyde (MDA) levels. mdpi.com
Furthermore, a compound isolated from an ethyl acetate extract, N-(2-hydroxyphenyl)-2-phenazinamine (NHP), has been shown to scavenge oxidative stress-generating molecules. nih.govfrontiersin.orgnih.gov This highlights the potential of hydroxyphenyl derivatives in combating oxidative damage. The antioxidant activity of phenolic compounds is a key mechanism underlying their protective effects against various pathologies. mdpi.com
Neuroprotective Research and Related Therapeutic Interests
Research has indicated the potential of hydroxyphenyl compounds in neuroprotection. For instance, 5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone has demonstrated significant neuroprotective activity against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. medchemexpress.commedchemexpress.com Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death associated with various neurological disorders.
Phenolic acids, a class of compounds to which Ethyl (2-hydroxyphenyl)acetate is related, have been extensively studied for their neuroprotective roles. mdpi.com They have been shown to ameliorate conditions such as ischemia/reperfusion injury, neuroinflammation, and apoptosis. mdpi.com Some phenolic acids can cross the blood-brain barrier, allowing them to exert their protective effects directly within the central nervous system. mdpi.com
Furthermore, studies on propolis extracts have shown a positive correlation between total phenolic content and neuroprotective effects against oxygen-glucose deprivation/reoxygenation-induced injury. researchgate.net The ethyl acetate-soluble fraction of propolis, which had a high total phenolic content, exhibited significant neuroprotective activity. researchgate.net Additionally, compounds isolated from the embryo of Nelumbo nucifera, such as 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl) methyl]-2-methyl-6,7-Isoquinoline diol, have shown neuroprotective effects against glutamate-induced cell death in HT-22 cells, which may be related to their antioxidative properties. phcog.com
Cardiovascular Health Research and Applications
The potential cardiovascular benefits of compounds related to this compound have been explored. For instance, 2-(4-Hydroxyphenyl)ethyl acetate is classified as an anti-arrhythmia agent, suggesting its potential in treating or preventing cardiac arrhythmias. nih.gov Anti-arrhythmia agents can affect various phases of the cardiac action potential. nih.gov
Research on n-3 fatty acids, such as icosapent ethyl (IPE), has shown both cardiovascular benefits and some associated risks. bjcardio.co.uk While trials like the REDUCE-IT study, which used IPE, demonstrated a reduction in cardiovascular disease risk, they also noted an increased rate of atrial fibrillation. bjcardio.co.uk However, a sub-study of the EVAPORATE trial found that IPE did not significantly alter left atrial volume or left ventricular mass over 18 months compared to a placebo. bjcardio.co.uk The relationship between n-3 fatty acids and markers of cardiovascular health like left ventricular mass remains a subject of ongoing research with some conflicting findings. bjcardio.co.uk
Anticancer Activity Studies
The anticancer potential of this compound and its derivatives has been a subject of investigation. In vitro studies have demonstrated that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of Ethyl 2-(3-hydroxyphenyl)acetate have shown promising results against HCT-116 and HEP-2 cancer cell lines. The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival.
A study on amino acid ester derivatives containing 5-fluorouracil (B62378) found that (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate showed a more inhibitory effect against the BEL-7402 liver cancer cell line than the standard chemotherapeutic agent 5-FU. mdpi.com Additionally, N-(2-hydroxyphenyl)-2-phenazinamine (NHP) has demonstrated anti-proliferative activity against human breast cancer cells (MCF-7) with less cytotoxicity towards normal cells. researchgate.netnih.govnih.gov Ethyl acetate extracts of Geum urbanum have also shown strong antineoplastic activity against A-375 and A-431 skin cancer cell lines. mdpi.com
Table 1: Investigated Biological Activities of this compound and Related Compounds
| Biological Activity | Compound/Extract | Key Findings | Citations |
|---|---|---|---|
| Anti-inflammatory | This compound derivatives | Modulation of COX-2 pathways and pro-inflammatory cytokines. | |
| Salidroside | Inhibition of pro-inflammatory cytokine production via NF-κB and MAPK signaling pathways. | nih.gov | |
| Antioxidant | This compound | Scavenging of free radicals and mitigation of oxidative stress. | |
| N-(2-hydroxyphenyl)-2-phenazinamine (NHP) | Scavenging of oxidative stress-generating molecules. | nih.govfrontiersin.orgnih.gov | |
| Ethyl acetate extract of Cichorium glandulosum | Alleviation of oxidative stress in alcoholic liver disease. | mdpi.com | |
| Neuroprotective | 5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone | Protection against glutamate-induced neurotoxicity. | medchemexpress.commedchemexpress.com |
| Ethyl acetate fraction of propolis | Neuroprotective effects against oxygen-glucose deprivation/reoxygenation-induced injury. | researchgate.net | |
| Antimicrobial | Ethyl 2-(3-hydroxyphenyl)acetate derivatives | Activity against Staphylococcus aureus and Escherichia coli. | |
| N-(2-hydroxyphenyl)-2-phenazinamine (NHP) | Inhibition of biofilm formation by E. coli, P. aeruginosa, and S. aureus. | researchgate.netnih.govfrontiersin.orgnih.gov | |
| Anticancer | Ethyl 2-(3-hydroxyphenyl)acetate derivatives | Cytotoxic effects against HCT-116 and HEP-2 cancer cell lines. | |
| (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate | Inhibitory effect against BEL-7402 liver cancer cells. | mdpi.com | |
| N-(2-hydroxyphenyl)-2-phenazinamine (NHP) | Anti-proliferative activity against MCF-7 breast cancer cells. | researchgate.netnih.govnih.gov |
Enzyme Inhibition Studies
The ability of this compound and its analogs to inhibit various enzymes is a key aspect of their pharmacological potential. For example, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase. tandfonline.com
A notable area of research is the inhibition of enzymes related to metabolic disorders. For instance, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), a related compound, has been shown to have significant inhibitory effects on sucrase and maltase, enzymes involved in carbohydrate digestion. mdpi.com This suggests a potential role in managing postprandial hyperglycemia. HETB was found to be a strong competitive inhibitor of both enzymes. mdpi.com
Furthermore, coumarin-linked amino acid derivatives have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is relevant to the treatment of Alzheimer's disease. scielo.br The compound ethyl 2-(4-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetate showed a significant increase in inhibitory activity. scielo.br Additionally, novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif have been studied for their enzyme inhibition properties. nih.gov
Table 2: Enzyme Inhibition Studies of Compounds Related to this compound
| Enzyme | Inhibitor | Key Findings | Citations |
|---|---|---|---|
| Lipoxygenase | Homoisoflavones from Scilla scilloides | Four out of nine tested homoisoflavones showed high lipoxygenase inhibition. | tandfonline.com |
| Sucrase & Maltase | 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) | Significant competitive inhibition of both enzymes, suggesting a role in controlling blood glucose. | mdpi.com |
| Acetylcholinesterase (AChE) | Ethyl 2-(4-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetate | Demonstrated a notable increase in inhibitory activity against AChE. | scielo.br |
Acetylcholinesterase (AChE) Inhibition
Investigations into the direct acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented in the available literature. However, studies on structurally related compounds suggest that the broader class of hydroxyphenyl acetates and their derivatives may possess potential for AChE inhibition. For instance, derivatives of the related compound methyl 2-(2-hydroxyphenyl)acetate have been explored for their pharmacological potential. Specifically, certain indole (B1671886) derivatives incorporating a similar chemical backbone have demonstrated inhibitory effects on acetylcholinesterase, with one such compound showing an IC₅₀ value of 69.30 ± 6.27 μmol/L. Additionally, benzimidazolium salts substituted with a 2-(4-hydroxyphenyl)ethyl group have also been reported to exhibit good inhibitory action against AChE. researchgate.net These findings, while not directly pertaining to this compound, indicate that its structural motif is present in molecules with recognized anti-AChE activity.
Alpha-Glucosidase Inhibitory Activities
The potential of this compound and its related structures to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate digestion, has been a subject of scientific inquiry. The parent compound, 2-hydroxyphenyl acetic acid, has been identified as having a high potential for alpha-glucosidase inhibition. oamjms.eu This suggests that the core chemical structure is active against this enzyme.
Furthermore, studies on closely related synthetic derivatives have provided more specific data. A series of (E)-methyl/ethyl-3-(2-hydroxyphenyl)acrylates, which differ by the presence of a double bond in the acetate chain, were evaluated for their α-glucosidase inhibitory activity. researchgate.netniscpr.res.in While not all derivatives were active, specific compounds within this class, such as compound 3g ((E)-ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate), displayed notable inhibitory effects. researchgate.net
Table 1: α-Glucosidase Inhibitory Activity of a Related (E)-ethyl-3-(2-hydroxyphenyl)acrylate Derivative
| Compound | Description | IC₅₀ (µg/mL) |
|---|---|---|
| 3g | (E)-ethyl 3-(5-bromo-2-hydroxyphenyl)acrylate | 4.39 |
Data sourced from research on related acrylate (B77674) derivatives, not this compound itself. researchgate.net
Cyclooxygenase (COX) Enzyme Inhibition
The anti-inflammatory potential of hydroxyphenyl acetate derivatives has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes. Research on methyl 2-(2-hydroxyphenyl)acetate, the methyl ester analog of the title compound, indicates a significant potential for selective COX-2 inhibition. The study revealed that this compound could inhibit the COX-2 enzyme by 72.5%, suggesting that this class of compounds could serve as a basis for developing selective COX-2 inhibitors. Selective inhibition of COX-2 is a key target in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. dovepress.com
Table 2: Cyclooxygenase (COX) Enzyme Inhibition by Methyl 2-(2-hydroxyphenyl)acetate
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Methyl 2-(2-hydroxyphenyl)acetate | 3.4 | 72.5 |
Data for the methyl ester analog of this compound.
Interaction with Biological Systems and Bioavailability
The interaction of a compound with biological systems is fundamental to its potential pharmacological activity. This includes its ability to be absorbed into the bloodstream and permeate biological membranes to reach its target.
Gastrointestinal Absorption
The absorption of a compound from the gastrointestinal (GI) tract is a critical first step for oral bioavailability. For this compound, computational models are used to predict its behavior. These predictive studies suggest that this compound has a high potential for gastrointestinal absorption. ambeed.com This prediction is supported by a calculated Abbott Bioavailability Score of 0.55, which indicates a reasonable probability of having significant oral bioavailability in rats. ambeed.com Generally, phenolic acids and their esters are known to be absorbed through the gut barrier, although esterified forms may require hydrolysis by intestinal enzymes prior to absorption. researchgate.netisnff-jfb.com
Permeation of Biological Membranes
A compound's ability to cross biological membranes, such as the blood-brain barrier (BBB), determines its distribution within the body and its potential to act on the central nervous system. Computational predictions for this compound indicate that it is likely to permeate the BBB. ambeed.com This suggests that the compound possesses the necessary physicochemical properties, such as moderate lipophilicity, to cross this highly selective barrier. ambeed.com
Table 3: Predicted Bioavailability and Permeation Properties of this compound
| Property | Predicted Value/Score |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeation | Yes |
| Abbott Bioavailability Score | 0.55 |
Data based on computational (in silico) predictions. ambeed.com
Substrate for Transport Proteins
While studies on structurally related compounds may exist, dedicated research identifying this compound as a substrate for specific transport proteins has not been found. Therefore, its affinity for and transport by these proteins remain uncharacterized.
Data on this compound as a Substrate for Transport Proteins:
| Transport Protein Family | Specific Transporter | Substrate Status | Research Findings |
| ATP-binding cassette (ABC) | Not Specified | Data not available | No studies have been identified that investigate the interaction between this compound and ABC transporters. |
| Solute carrier (SLC) | Not Specified | Data not available | There is no available research on whether this compound is a substrate for any SLC transporters. |
Cytochrome P450 Enzyme Interactions
The interaction of this compound with cytochrome P450 (CYP450) enzymes, a superfamily of proteins essential for the metabolism of a wide array of xenobiotics and endogenous compounds, is not well-documented in scientific research. CYP450 enzymes are central to drug metabolism, often determining the efficacy and toxicity of pharmaceutical agents through oxidative, peroxidative, and reductive reactions.
Interactions with CYP450 enzymes can be categorized as substrate, inhibitor, or inducer activities. However, specific studies detailing how this compound interacts with various CYP450 isoforms are not available. The metabolic fate of this compound via the CYP450 system, including which specific enzymes might be responsible for its biotransformation, has not been elucidated. Consequently, its potential to act as an inhibitor or inducer of these enzymes, which could lead to drug-drug interactions, is currently unknown.
Data on this compound Interactions with Cytochrome P450 Enzymes:
| CYP450 Isoform | Type of Interaction | Research Findings |
| Not Specified | Substrate | No published data are available to confirm if this compound is a substrate for any CYP450 isoform. |
| Not Specified | Inhibitor | There is no evidence from available studies to suggest that this compound inhibits any CYP450 enzymes. |
| Not Specified | Inducer | Research has not been conducted to determine if this compound can induce the expression of any CYP450 enzymes. |
Mechanistic Investigations of Reactions and Biological Effects
Reaction Mechanisms in Organic Synthesis
Ethyl (2-hydroxyphenyl)acetate (B1239127), as an ester containing a phenolic hydroxyl group, can undergo a variety of reactions typical of both functional groups. The interplay between the ester and the phenol (B47542) moieties governs its reactivity.
The hydrolysis of Ethyl (2-hydroxyphenyl)acetate involves the cleavage of the ester bond to yield (2-hydroxyphenyl)acetic acid and ethanol (B145695). This reaction can be catalyzed by either an acid or a base, with each proceeding through a distinct mechanism. libretexts.org
Acid-Catalyzed Hydrolysis : This is a reversible process, essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst (like H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the ethanol moiety is protonated, turning it into a good leaving group (H₂O-CH₂CH₃). The intermediate then collapses, eliminating ethanol and, after deprotonation, yielding the final product, (2-hydroxyphenyl)acetic acid. youtube.com
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction. chemistrysteps.com The mechanism begins with the direct nucleophilic attack of a hydroxide (B78521) ion (⁻OH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. This intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group and forming (2-hydroxyphenyl)acetic acid. In the basic medium, the acidic carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to form the carboxylate salt. chemistrysteps.comyoutube.com This final acid-base step drives the reaction to completion. chemistrysteps.com
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion on the carbonyl carbon |
| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |
| Final Product (before workup) | (2-hydroxyphenyl)acetic acid and ethanol | Sodium (2-hydroxyphenyl)acetate and ethanol |
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. Similar to hydrolysis, this reaction can be catalyzed by both acids and bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated. Then, a molecule of a different alcohol (R'OH) acts as the nucleophile, attacking the carbonyl carbon. After proton transfers, the original ethanol is eliminated, and a new ester is formed. To drive the reaction towards the desired product, the reactant alcohol (R'OH) is typically used in large excess. masterorganicchemistry.com
Base-Catalyzed Transesterification : A strong base, typically the alkoxide (R'O⁻) corresponding to the alcohol being introduced, acts as the nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion (⁻OCH₂CH₃) to yield the new ester. This process is also an equilibrium, and the position of the equilibrium is influenced by the relative concentrations of the alcohols and alkoxides. masterorganicchemistry.comntnu.no
The oxidation of this compound can occur at several sites. The primary pathways involve the ethyl acetate (B1210297) moiety and the hydroxyphenyl ring.
Oxidation of the Ester Moiety : The oxidation of the ethyl acetate portion, particularly in atmospheric or radical-initiated reactions, can proceed via hydrogen abstraction. For ethyl acetate itself, studies have shown that hydrogen abstraction by hydroxyl radicals is a dominant degradation pathway. researchgate.net The resulting radical can then react with oxygen, leading to a cascade of reactions that can break down the ester into smaller molecules like acetic acid, acetaldehyde, and eventually CO₂ and H₂O. researchgate.netmdpi.com
Oxidation of the Phenolic Ring : The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation. Under oxidizing conditions, the phenol can be converted into a phenoxy radical. This can lead to the formation of various products, including quinone-type structures, through further oxidation and rearrangement. The specific products would depend on the oxidant used and the reaction conditions.
The ester functional group in this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents.
Reduction with Metal Hydrides : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion. The resulting aldehyde is then immediately reduced by another equivalent of the hydride reagent to form the primary alcohol, 2-(2-hydroxyphenyl)ethanol. The ethoxide is converted to ethanol upon acidic workup.
The most prevalent nucleophilic substitution reaction for an ester is nucleophilic acyl substitution at the carbonyl carbon. This class of reactions includes hydrolysis and transesterification, as detailed above. chemistrysteps.commasterorganicchemistry.com
Another possible, though less common, pathway is an S_N2 reaction. In this scenario, a potent nucleophile could attack the α-carbon of the ethyl group, with the (2-hydroxyphenyl)acetate anion acting as the leaving group. study.com However, attack at the electrophilic carbonyl carbon is generally much more favorable.
Nucleophilic aromatic substitution (S_NAr) on the phenyl ring is generally not feasible for this molecule. S_NAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack, which this compound lacks. semanticscholar.org
Photochemical Reaction Mechanisms and Protecting Group Applications
This compound is structurally related to compounds used in photochemistry, particularly in the context of photolabile protecting groups (PPGs). wikipedia.org PPGs are chemical moieties that can be removed from a molecule using light, offering precise spatial and temporal control over the release of an active substance. wikipedia.org
The photochemistry of the closely related p-hydroxyphenacyl (pHP) group provides significant insight. The pHP group is known to undergo a photo-Favorskii rearrangement upon UV irradiation. nih.gov This reaction is highly efficient and proceeds through a reactive triplet state. The rearrangement of the pHP chromophore leads to the formation of a p-hydroxyphenylacetic acid derivative and the release of the protected molecule. nih.gov
Notably, ethyl p-hydroxyphenylacetate has been identified as a product of the photo-Favorskii rearrangement of p-hydroxyphenacyl chloride. nih.gov This indicates that the (hydroxyphenyl)acetate scaffold is the stable photoproduct of this important photochemical transformation. While the ortho-isomer, this compound, would have different spectral properties, it is mechanistically plausible that it could be formed from a corresponding 2-hydroxyphenacyl precursor or participate in similar photochemical reactions. The key advantage of the pHP protecting group is that its photoproducts are transparent at the irradiation wavelengths used for cleavage, allowing for nearly complete conversion. nih.gov
| Compound Name |
|---|
| (2-hydroxyphenyl)acetic acid |
| 2-(2-hydroxyphenyl)ethanol |
| Acetic acid |
| Acetaldehyde |
| Ethanol |
| This compound |
| Ethyl p-hydroxyphenylacetate |
| Lithium aluminum hydride |
| p-hydroxyphenacyl chloride |
Radiolysis Mechanisms and Degradation Products
Radiolysis involves the chemical decomposition of a substance by ionizing radiation, such as gamma rays. The mechanisms of radiolysis in organic compounds are complex and can involve the formation of various reactive species, including free radicals and excited states. ekb.eg For aromatic esters like this compound, the energy from ionizing radiation can be absorbed by the aromatic ring, which can offer some protection against degradation, or it can lead to specific bond cleavages. researchgate.net
The degradation of molecules containing ester functional groups under irradiation often concentrates on the functional group itself and its "trigger linkage," which is typically the weakest bond. nih.govrsc.org For an ester, this could involve the cleavage of the C-O or O-C bonds within the ester linkage. researchgate.netekb.eg Studies on the radiolysis of dodecyl nitrate ester, for example, have shown that a significant portion of the degradation occurs at the nitrate ester functional group, leading to the formation of alcohols and aldehydes. nih.govosti.gov
Based on these principles, the radiolysis of this compound would likely proceed through several pathways. The ester group is a probable site of attack, leading to the formation of 2-hydroxyphenylacetic acid and ethanol, or their corresponding radicals. The aromatic ring can also be affected, potentially leading to hydroxylation, fragmentation, or polymerization. The presence of the ethyl group provides additional sites for radical formation and subsequent reactions. The specific degradation products would depend on the radiation dose, dose rate, and the presence of other substances like oxygen. ekb.eg
Computational Chemistry and Theoretical Studies of Ethyl 2 Hydroxyphenyl Acetate
Computational chemistry provides powerful tools for investigating the structural, electronic, and reactive properties of molecules at an atomic level. For Ethyl (2-hydroxyphenyl)acetate (B1239127), theoretical studies, although not abundant, offer significant insights into its behavior. Methodologies such as Density Functional Theory (DFT), molecular docking, and molecular dynamics are instrumental in elucidating characteristics that are complementary to experimental data.
Applications in Advanced Chemical Research
Intermediate in Organic Synthesis for Diverse Compounds
The chemical architecture of Ethyl (2-hydroxyphenyl)acetate (B1239127) makes it an excellent starting material or intermediate for the synthesis of more complex molecules. The interplay between the phenolic hydroxyl group and the ester functional group allows for a wide range of chemical transformations, establishing it as a foundational building block in synthetic chemistry.
Ethyl (2-hydroxyphenyl)acetate is recognized as a useful synthetic intermediate for the production of various pharmaceuticals and agrochemicals. Its structure is a key component in the synthesis of novel anti-inflammatory agents. For instance, derivatives of 2-hydroxyphenyl acetate (B1210297) have been synthesized and evaluated as potent cyclooxygenase (COX-1 and COX-2) inhibitors. Specifically, a series of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives demonstrated significant anti-inflammatory activity, with some compounds showing selective inhibition of the COX-2 enzyme, a key target in modern anti-inflammatory drug design.
In the agrochemical sector, the core structure of (2-hydroxyphenyl)acetic acid is fundamental to the potent chelating agent Ethylenediamine-N,N′-bis(2-hydroxyphenyl)acetic acid (EDDHA). Iron chelates of EDDHA are highly effective as micronutrient fertilizers to combat iron chlorosis in plants, particularly in alkaline soils. While not a direct precursor in all synthesis routes, this compound represents a key structural motif for this class of agrochemicals.
The application of this compound as a direct intermediate in prodrug formulations is not extensively documented in publicly available research. While its structural features, such as the ester and phenol (B47542) groups, are commonly used in prodrug strategies to modify the pharmacokinetic properties of parent drugs, specific examples originating directly from this compound are not prominent in the reviewed literature.
The bifunctional nature of this compound allows it to be a precursor in the synthesis of various heterocyclic compounds, such as coumarins and benzofuranones. Through intramolecular cyclization reactions, often involving the reaction of the phenolic hydroxyl group with the activated acetate side chain, these fused ring systems can be formed. For example, intramolecular condensation can lead to the formation of benzofuran-2(3H)-one. Furthermore, under specific reaction conditions like the Pechmann condensation, where a phenol reacts with a β-ketoester, the (2-hydroxyphenyl) moiety can participate in the formation of coumarin (B35378) derivatives, which are a class of heterocyclic compounds with significant biological and photophysical properties.
Chelating Agent Research and Applications
While this compound itself is not typically employed as a primary chelating agent, its core chemical structure, (2-hydroxyphenyl)acetic acid, is a critical component in the design of highly effective polydentate ligands. The most notable example is Ethylenediamine-N,N′-bis(2-hydroxyphenyl)acetic acid (EDDHA).
EDDHA is a hexadentate chelating agent that binds strongly to metal ions, particularly Fe³⁺. This ability is crucial for its agricultural use as a source of iron for plants in calcareous or high-pH soils where iron availability is limited. The ligand coordinates to the metal ion through two amine nitrogen atoms, two phenolic oxygen atoms, and two carboxylate oxygen atoms. Research in this area focuses on synthesizing analogues of EDDHA to fine-tune properties such as stability, solubility, and resistance to degradation, thereby enhancing their efficacy as iron fertilizers. The (2-hydroxyphenyl)acetic acid portion of the molecule is essential for the high stability of the resulting metal complexes.
Photoremovable Protecting Group (PPG) Development
The 2-hydroxyphenacyl (oHP) framework, which is structurally related to this compound, is the subject of significant research in the development of photoremovable protecting groups (PPGs). PPGs, also known as photocages, are moieties that can be cleaved from a substrate molecule upon irradiation with light, allowing for the controlled release of the active substrate with high spatial and temporal precision.
Research has shown that 2-hydroxyphenacyl esters can function as PPGs for molecules like carboxylates and sulfonates. Upon irradiation, these esters undergo a photo-Favorskii-type rearrangement. The process is believed to proceed through a short-lived triplet state. While the primary photorearrangement product of 2-hydroxyphenacyl benzoate in the presence of water has been identified as a benzofuranone, this chemistry highlights the potential of the 2-hydroxyphenyl keto-ester system in photolabile applications. This area of research is crucial for developing tools for biochemistry, neurobiology, and drug delivery, where the on-demand release of a bioactive compound is desired.
Development of Novel Therapeutic Agents
The 2-hydroxyphenyl acetate scaffold is a promising template for the development of new therapeutic agents, particularly in the field of anti-inflammatory drugs. As mentioned previously, its derivatives have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes.
A study focused on 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives revealed their potential as selective COX-2 inhibitors. COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 over the related COX-1 enzyme is a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects. The research demonstrated that certain derivatives exhibit significant COX-2 inhibitory activity, comparable to the established drug celecoxib.
The following table summarizes the in vitro cyclooxygenase inhibitory activity for selected compounds from this class of potential therapeutic agents.
| Compound ID | COX-2 Inhibition (%) | COX-1 Inhibition (%) |
| 3c | 71.24 ± 1.34 | 3.46 ± 8.03 |
| 3i | 79.13 ± 1.31 | 3.34 ± 7.01 |
| Celecoxib | 61.78 ± 2.83 | 12.66 ± 6.66 |
| Indomethacin | 90.44 ± 0.24 | 72.89 ± 6.31 |
| Data adapted from studies on 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives. |
These findings underscore the importance of the this compound structural motif as a platform for discovering and developing novel and more selective therapeutic agents.
Role in Acetate-Based Ionic Liquid Preparation
The unique structure of this compound, featuring a reactive phenolic hydroxyl group and an ester moiety, presents an opportunity for its use as a foundational molecule in the synthesis of task-specific ionic liquids. Ionic liquids are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. The functional groups on this compound can be chemically modified to introduce a cationic center, a prerequisite for forming an ionic liquid.
A proposed synthetic route involves the functionalization of the phenolic hydroxyl group. This can be achieved through an O-alkylation reaction, where an alkyl halide containing a precursor to a cationic headgroup, such as an imidazole or a pyridine ring, is attached. For instance, reaction with a haloalkyl-substituted imidazole would yield an intermediate that, upon quaternization, would form an imidazolium cation covalently linked to the (ethoxycarbonyl)methylphenyl group. The final step would involve an anion exchange to introduce the acetate anion, thereby forming the desired acetate-based ionic liquid.
This synthetic strategy allows for the incorporation of the (ethoxycarbonyl)methylphenyl moiety into the cation of the ionic liquid. This functional group can impart specific properties to the resulting ionic liquid, such as influencing its polarity, viscosity, and interaction with other molecules. The presence of the ester group could also offer a site for further chemical modification or act as a coordinating site for metal ions.
Detailed Research Findings:
While direct research on the use of this compound for ionic liquid synthesis is not yet prevalent in published literature, extensive research exists on the synthesis of acetate-based ionic liquids with various functionalized cations. ingentaconnect.comacs.org The principles derived from these studies can be applied to hypothesize the properties and potential applications of ionic liquids derived from this compound.
For example, the synthesis of imidazolium-based ionic liquids is a well-established field. rsc.orgresearchgate.net The quaternization of imidazole derivatives is a common method to produce the cationic component. ingentaconnect.comnih.gov Similarly, pyridinium-based ionic liquids are synthesized through the quaternization of pyridine. nih.govrsc.orgrsc.org The choice of the cation and the anion significantly influences the physicochemical properties of the resulting ionic liquid. researchgate.netacs.orgnih.gov
The physicochemical properties of acetate-based ionic liquids, such as density, viscosity, and conductivity, are crucial for their application. ingentaconnect.comacs.orgresearchgate.net Research on various imidazolium and pyridinium acetates provides a basis for predicting the properties of a hypothetical ionic liquid derived from this compound. For instance, the viscosity of imidazolium-based ionic liquids tends to decrease with increasing temperature. ingentaconnect.com The conductivity of these ionic liquids is also temperature-dependent. ingentaconnect.com
The following table presents a compilation of physicochemical data for some representative acetate-based ionic liquids with imidazolium and pyridinium cations, which can serve as a reference for the expected properties of ionic liquids derived from this compound.
| Ionic Liquid Cation | Anion | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Conductivity (mS/cm) at 298.15 K |
| 1-Ethyl-3-methylimidazolium | Acetate | 1.07 | 102 | 8.9 |
| 1-Butyl-3-methylimidazolium | Acetate | 1.05 | 233 | 3.1 |
| 1-Hexyl-3-methylimidazolium | Acetate | 1.01 | 451 | 1.2 |
| 1-Ethylpyridinium | Acetate | 1.08 | 120 | 7.5 |
| 1-Butylpyridinium | Acetate | 1.04 | 285 | 2.8 |
Note: The data in this table is based on typical values found in the literature for similar acetate-based ionic liquids and is intended for illustrative purposes.
The development of ionic liquids from functionalized precursors like this compound opens avenues for creating "designer solvents" with tailored properties for specific applications, such as in catalysis, separations, and materials science. ionike.com Further research is warranted to explore the synthesis and characterize the properties of these novel ionic liquids.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl (2-hydroxyphenyl)acetate, and how do intermediates influence yield?
this compound can be synthesized via a two-step process involving condensation of cyclohexanone with ethyl glyoxylate to form ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, followed by oxidation/aromatization using HIO₃-DMSO. Key parameters include a 1:10 molar ratio of ethyl glyoxylate to cyclohexanone and 2 equivalents of HIO₃-DMSO relative to the intermediate, yielding ~60% product . Catalyst choice (e.g., trifluoroacetic acid) and reaction time critically affect intermediate stability and final purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of ¹H NMR (to identify aromatic protons and ester groups), ¹³C NMR (to resolve carbonyl and hydroxyl-bearing carbons), and mass spectrometry (for molecular ion validation). For example, the ester carbonyl typically appears at ~170 ppm in ¹³C NMR, while hydroxyl protons in the aromatic ring show deshielded signals in ¹H NMR .
Q. How does solvent polarity influence the solubility and purification of this compound?
this compound has moderate polarity (dielectric constant ~6.02), making ethyl acetate (polarity index 0.228) a suitable solvent for chromatography. However, its limited water solubility (8.3 g/L at 25°C) necessitates mixed solvents (e.g., ethyl acetate/hexane) for recrystallization .
Advanced Research Questions
Q. What mechanistic pathways explain the aromatization of intermediates during this compound synthesis?
The oxidation step with HIO₃-DMSO proceeds via radical-mediated dehydrogenation, converting the cyclohexenyl intermediate into an aromatic system. Computational studies suggest that the DMSO acts as a proton acceptor, while HIO₃ facilitates electron transfer, with activation energies ~50 kJ/mol . Competing pathways (e.g., over-oxidation to quinones) must be suppressed by controlling temperature (<80°C) and reagent stoichiometry.
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
Discrepancies in reported yields (e.g., 60–65%) often arise from variations in catalyst purity or solvent drying. Systematic analysis using Design of Experiments (DoE) can optimize parameters:
Q. What are the thermodynamic limitations of this compound in high-temperature reactions?
The compound decomposes above 150°C, with a heat of combustion of -10,110 kJ/mol. Henry’s Law constants (e.g., 8.9 mol/(kg·bar) at 298 K) indicate volatility under vacuum, requiring short-path distillation for recovery . Gas-phase ion energetics (proton affinity: 835.7 kJ/mol) further suggest stability in acidic environments but susceptibility to nucleophilic attack at the ester group .
Methodological Considerations
Q. How can column chromatography be optimized for purifying this compound?
Use silica gel (60–120 mesh) with a 7:3 hexane/ethyl acetate mobile phase (Rf ~0.4). Pre-adsorption of crude product onto Celite® reduces tailing. For contaminants with similar polarity, gradient elution (0–30% ethyl acetate in hexane) enhances separation .
Q. What strategies mitigate hydrolysis of the ester group during storage?
Hydrolysis (half-life ~30 days in aqueous pH 7) is minimized by storing under anhydrous conditions (≤0.1% H₂O) at -20°C. Adding radical scavengers (e.g., BHT, 0.01% w/w) prevents autoxidation, which accelerates degradation .
Data Analysis and Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
